molecular formula C15H14N2S B501067 2-phenethylsulfanyl-1H-benzimidazole

2-phenethylsulfanyl-1H-benzimidazole

Cat. No.: B501067
M. Wt: 254.4 g/mol
InChI Key: YXSILMYONHYNFY-UHFFFAOYSA-N
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Description

2-Phenethylsulfanyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class, characterized by a phenethylsulfanyl moiety at the 2-position. This structure is a key pharmacophore and functional material, making it a valuable scaffold in diverse research fields . In materials science, this compound shows significant promise as a highly efficient corrosion inhibitor for carbon steel in aggressive environments, including supercritical CO2 conditions relevant to carbon capture, utilization, and storage (CCUS) technology . Benzimidazole derivatives function by adsorbing onto metal surfaces, forming a protective layer. The molecule's nitrogen atoms with lone pair electrons and delocalized π-electrons from the benzene ring facilitate strong interaction with the metal surface, significantly reducing corrosion rates . In pharmaceutical and medicinal chemistry research, the benzimidazole core is recognized as a "privileged structure" due to its wide range of biological activities . While research on this specific derivative is ongoing, structurally related 2-substituted benzimidazoles are investigated for their potential anticancer , antimicrobial , anti-inflammatory , and antiprotozoal properties . The specific nature of the 2-phenethylsulfanyl substituent can be tailored to modulate the compound's physicochemical properties and interaction with biological targets. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-18-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSILMYONHYNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenethylsulfanyl 1h Benzimidazole

Strategies for Benzimidazole (B57391) Ring Formation

Cyclization Reactions from 2-Nitroanilines and Related Precursors

Intramolecular N-Arylation Approaches

The construction of the benzimidazole ring system can be effectively achieved through intramolecular N-arylation reactions. This strategy typically involves a precursor molecule that contains both the aniline-type fragment and the necessary components that will form the imidazole (B134444) portion of the ring system. The key step is a cyclization reaction that forms a crucial C-N bond.

A plausible synthetic route involves the intramolecular cyclization of an N-(2-haloaryl)amidine derivative. mdpi.com In this approach, a suitably substituted o-phenylenediamine (B120857) precursor is first converted into an amidine. Subsequent base-mediated or metal-catalyzed intramolecular N-arylation leads to the formation of the benzimidazole ring. For the synthesis of the specific target molecule, this would involve a precursor like N-(2-iodoaryl)-3-phenylpropanamidine. A straightforward method has been developed for synthesizing the benzimidazole ring system via a carbon-nitrogen cross-coupling reaction, which can occur in water with a base like potassium carbonate, making the process environmentally and economically valuable. mdpi.com While some methods require a catalyst such as a copper complex to achieve high yields, catalyst-free versions have also been demonstrated. mdpi.com The general principle involves the nucleophilic attack of one of the nitrogen atoms onto the aryl halide-bearing carbon of the same molecule, leading to ring closure.

Palladium-catalyzed intramolecular C-N cross-coupling is another powerful tool for constructing N-heterocycles. bohrium.com These reactions can form complex fused benzimidazole systems through the simultaneous activation of C-H and C-X bonds, demonstrating the versatility of intramolecular cyclization in generating diverse benzimidazole frameworks. bohrium.com

Table 1: Hypothetical Intramolecular N-Arylation for Benzimidazole Ring Formation

Starting MaterialKey Reagent/CatalystReaction TypeIntermediateProduct
N-(2-iodoaryl)-3-phenylpropanamidineK₂CO₃ or Cu₂O/DMEDAIntramolecular N-ArylationCyclization Precursor2-phenethyl-1H-benzimidazole
o-aminoaryl N-H ketimine(Diacetoxyiodo)benzeneBeckmann-type RearrangementNitrene Intermediate2-substituted-benzimidazole

Approaches for Introducing the 2-Phenethylsulfanyl Moiety

An alternative and more common strategy involves starting with a pre-formed benzimidazole scaffold and subsequently introducing the 2-phenethylsulfanyl group. This can be accomplished through direct alkylation at the 2-position or by utilizing specific sulfur-containing synthons.

A highly direct method for synthesizing 2-phenethylsulfanyl-1H-benzimidazole is the S-alkylation of 2-mercaptobenzimidazole (B194830) (also known as 1,3-dihydro-2H-benzimidazole-2-thione). This starting material is readily prepared through the condensation of o-phenylenediamine with reagents like N-aminorhodanine or carbon disulfide. orientjchem.org The thione tautomer possesses a reactive sulfur atom that can be alkylated with a suitable electrophile.

The reaction typically involves treating 2-mercaptobenzimidazole with a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol group and form a more nucleophilic thiolate anion. This anion then reacts with a phenethyl halide, such as 2-phenylethyl bromide or chloride, via a nucleophilic substitution reaction (SN2) to form the desired C-S bond, yielding this compound. A new method for S-alkylation has also been developed using trialkylphosphite in the presence of phosphorus oxychloride. researchgate.netasianpubs.org

Table 2: S-Alkylation of 2-Mercaptobenzimidazole

Benzimidazole SubstrateAlkylating AgentBase/SolventReaction TypeProduct
2-Mercaptobenzimidazole2-Phenylethyl bromideNaH / DMFNucleophilic Substitution (SN2)This compound
2-Mercaptobenzimidazole2-Phenylethyl chlorideK₂CO₃ / AcetoneNucleophilic Substitution (SN2)This compound
2-MercaptobenzimidazoleTriethylphosphite / POCl₃N/ACondensation2-ethylsulfanyl-1H-benzimidazole

This approach involves the reaction of o-phenylenediamine with a synthon that already contains the phenethyl group attached to a sulfur-bearing functional group. One such method is the condensation of o-phenylenediamine with a thioamide. A simple and efficient method for synthesizing 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with thioamides, promoted by triphenylbismuth (B1683265) dichloride, which facilitates desulfurization and subsequent cyclization. beilstein-journals.org

For the target molecule, a reagent such as 3-phenylpropanethioamide (B1276920) could be condensed with o-phenylenediamine. The reaction proceeds through the formation of a benzimidoyl chloride intermediate, which then undergoes intramolecular cyclization to yield the final benzimidazole product. beilstein-journals.org This one-pot reaction provides a versatile route to various 2-alkylated and 2-arylated benzimidazoles under mild conditions. beilstein-journals.org

Once this compound is synthesized, its structural diversity can be expanded through N-alkylation. The benzimidazole ring contains an acidic N-H proton that can be removed by a base to generate an anion, which is nucleophilic and can react with various electrophiles. nih.gov This allows for the introduction of a wide range of substituents at the N-1 position.

The N-alkylation is typically carried out by treating this compound with a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. rsc.orgresearchgate.net An alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), is then added to the reaction mixture. Microwave-assisted methods have also been employed to accelerate these reactions, leading to moderate to excellent yields of N-substituted derivatives. rsc.orgresearchgate.net This strategy is a cornerstone for creating libraries of related compounds for further study. nih.govnih.gov

Table 3: N-Alkylation for Derivative Synthesis

Starting MaterialAlkylating AgentBase/SolventReaction ConditionProduct Example
This compoundMethyl iodideK₂CO₃ / DMFConventional Heating or Microwave1-methyl-2-phenethylsulfanyl-1H-benzimidazole
This compoundEthyl bromideK₂CO₃ / AcetonitrileConventional Heating1-ethyl-2-phenethylsulfanyl-1H-benzimidazole
This compoundBenzyl (B1604629) chlorideNaH / THFRoom Temperature1-benzyl-2-phenethylsulfanyl-1H-benzimidazole

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Table 1: Predicted ¹H NMR Data for 2-phenethylsulfanyl-1H-benzimidazole

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Benzimidazole (B57391) N-H 12.0 - 13.0 Singlet (broad)
Benzimidazole Ar-H 7.2 - 7.8 Multiplet
Phenethyl Ar-H 7.1 - 7.4 Multiplet
-S-CH₂- 3.2 - 3.5 Triplet
-CH₂-Ph 3.0 - 3.3 Triplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. PubChem indicates the availability of ¹³C NMR data for 2-(2-phenylethyl)-1H-benzimidazole, an alternative name for the target compound, but the actual spectral data is not directly provided. nih.gov Analysis of related benzimidazole structures suggests that the carbon atoms of the benzimidazole ring would resonate at specific chemical shifts, with the C2 carbon attached to the sulfur atom having a characteristic downfield shift. rsc.orgchemicalbook.commdpi.com The carbons of the phenethyl group would also have predictable signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Benzimidazole C2 ~150 - 155
Benzimidazole Aromatic C 110 - 145
Phenethyl Aromatic C 125 - 140
-S-CH₂- ~35 - 40
-CH₂-Ph ~30 - 35

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups and bonding within a molecule by measuring the vibrational frequencies of chemical bonds.

FT-IR spectroscopy is a widely used technique to identify functional groups in a molecule. Specific experimental FT-IR data for this compound was not found in the performed searches. However, the characteristic absorption bands can be predicted based on its structure. Key expected vibrations would include the N-H stretching of the imidazole (B134444) ring, C-H stretching from the aromatic and aliphatic parts of the molecule, C=N stretching of the imidazole ring, and C-S stretching of the thioether linkage. For comparison, the FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole has been recorded and analyzed. researchgate.net General FT-IR spectra of benzimidazole and its derivatives show characteristic bands for N-H, C=N, and aromatic C-H vibrations. spectrabase.comchemicalbook.comnist.gov

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=N Stretch 1610 - 1640
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350
C-S Stretch 600 - 800

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. No specific Raman spectroscopic data for this compound was identified in the search results. For a related compound, 2-phenyl-1H-benzimidazole, Raman bands have been identified for N-H stretching, C=N stretching, and C-C in-plane bending. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The PubChem entry for 2-(2-phenylethyl)-1H-benzimidazole indicates the availability of GC-MS data. nih.gov The molecular weight of this compound is 254.35 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 254. The fragmentation pattern would likely involve the cleavage of the ethyl-sulfur bond and the phenethyl group, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 254 Molecular Ion
[M - C₂H₄S]⁺ 194 Loss of thioethylene
[C₇H₅N₂S]⁺ 149 Benzimidazolethio fragment
[C₈H₉]⁺ 105 Phenylethyl fragment
[C₇H₇]⁺ 91 Tropylium ion

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of benzimidazole and its derivatives is characterized by absorptions in the ultraviolet region, arising from electronic transitions within the aromatic system. For 2-phenethyl-1H-benzimidazole, the spectrum is dominated by π → π* transitions associated with the fused benzene (B151609) and imidazole rings, as well as the attached phenyl group.

The absorption spectrum of the parent compound, 1H-benzimidazole, when measured in acetonitrile, shows distinct absorption maxima. researchgate.net The electronic spectrum of related compounds, such as 2-phenyl-1H-benzimidazole, has been established through spectroscopic methods including UV-Vis. researchgate.net The introduction of a phenethyl group at the 2-position of the benzimidazole core generally results in a spectrum that retains the characteristic features of the benzimidazole chromophore, with some potential shifts in the absorption maxima (λmax) due to the auxochromic effect of the substituent.

The typical UV-Vis spectrum of benzimidazole derivatives displays two main absorption bands. These bands are attributed to π → π* electronic transitions. The electronic transitions observed in benzimidazole derivatives are analogous to those seen in indole (B1671886) and other bicyclic aromatic systems. The transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of non-bonding electrons on the nitrogen atoms could also allow for n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands.

Table 1: Representative UV-Vis Spectral Data for Benzimidazole Derivatives

Compound Solvent λmax (nm) Type of Transition
1H-Benzimidazole Acetonitrile Not specified π → π*
2-Phenyl-1H-benzimidazole Not specified Not specified π → π*

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical validation of its molecular formula. For 2-phenethyl-1H-benzimidazole, the molecular formula is C₁₅H₁₄N₂. nih.govechemi.com The theoretical elemental composition can be calculated from this formula, based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N).

The experimental values obtained from elemental analysis are then compared with the calculated theoretical values. A close correlation between the found and calculated percentages for carbon, hydrogen, and nitrogen confirms the purity and elemental composition of the synthesized compound. While direct elemental analysis data for 2-phenethyl-1H-benzimidazole is not detailed in the provided search results, data for closely related derivatives illustrate the application of this technique. For instance, the elemental analysis for 1-[(S)-1-Phenylethyl]-1H-benzimidazole (C₁₅H₁₄N₂) was reported with calculated values of C 81.05%, H 6.35%, N 12.60%, and found values of C 81.21%, H 6.38%, N 12.64%. researchgate.net Similarly, for 1-Benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂), the calculated values were C 84.48%, H 5.67%, N 9.85%, with found values of C 84.38%, H 5.54%, N 9.77%. nih.gov

Table 2: Theoretical Elemental Composition of 2-phenethyl-1H-benzimidazole

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 15 180.165 81.05
Hydrogen H 1.008 14 14.112 6.35
Nitrogen N 14.007 2 28.014 12.60
Total 222.291 100.00

Note: The calculated percentages are based on the molecular formula C₁₅H₁₄N₂ and serve as the theoretical benchmark for experimental elemental analysis.

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. Although a specific crystal structure for 2-phenethyl-1H-benzimidazole has not been detailed in the available literature, studies on analogous benzimidazole derivatives provide significant insight into the expected structural features.

For example, the crystal structure of 1-Benzyl-2-phenyl-1H-benzimidazole revealed an orthorhombic crystal system. nih.gov In another study, 1-[(S)-1-Phenylethyl]-1H-benzimidazole was also found to crystallize in an orthorhombic system, with the space group P2₁2₁2₁. researchgate.net The dihedral angle between the benzimidazole ring system and the attached phenyl ring is a key structural parameter. In 1-[(S)-1-Phenylethyl]-1H-benzimidazole, the dihedral angle between the fused benzimidazole ring and the phenyl ring is 81.59 (4)°. researchgate.net In 2-(pyren-1-yl)-1H-benzimidazole, the dihedral angle between the pyrene (B120774) and benzimidazole ring systems is 42.08 (5)°. researchgate.net These studies indicate that the substituent at the 1 or 2-position of the benzimidazole ring is typically not coplanar with the benzimidazole ring system itself, often due to steric hindrance.

The crystal packing in these structures is often stabilized by intermolecular interactions, such as hydrogen bonds. In many benzimidazole derivatives, N—H···N hydrogen bonds link molecules together, forming chains or more complex networks. researchgate.net

Table 3: Representative Crystallographic Data for Benzimidazole Derivatives

Parameter 1-Benzyl-2-phenyl-1H-benzimidazole nih.gov 1-[(S)-1-Phenylethyl]-1H-benzimidazole researchgate.net
Molecular Formula C₂₀H₁₆N₂ C₁₅H₁₄N₂
Crystal System Orthorhombic Orthorhombic
Space Group Not specified P2₁2₁2₁
Unit Cell Dimensions a = 6.338 Å, b = 8.085 Å, c = 30.190 Å Not specified
Dihedral Angle 29.04 (1)° (benzimidazole & benzene ring) 81.59 (4)° (benzimidazole & phenyl ring)

Note: This table presents data from related compounds to illustrate typical findings from X-ray diffraction studies on benzimidazole derivatives. The data for 2-phenethyl-1H-benzimidazole may vary.

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Despite the significant interest in the diverse biological and chemical properties of benzimidazole derivatives, a thorough review of publicly available scientific literature reveals a notable absence of specific computational and theoretical studies on the compound this compound. While extensive research, including quantum chemical studies, has been conducted on the broader benzimidazole scaffold and its various substituted analogues, detailed investigations into the specific electronic, reactive, and thermodynamic properties of the 2-phenethylsulfanyl variant are not documented in the searched scientific papers and databases.

Computational chemistry provides invaluable insights into molecular structure and reactivity. Techniques such as Density Functional Theory (DFT) are routinely used for molecular optimization and to predict a wide array of properties. nih.govresearchgate.net Analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the electronic transitions and kinetic stability of molecules, while chemical reactivity descriptors like hardness and electrophilicity index offer predictions of their behavior in chemical reactions. nih.govnih.gov Furthermore, theoretical predictions of thermodynamic properties, analyses of electron localization, and the exploration of non-linear optical (NLO) characteristics are crucial for the rational design of new materials and therapeutic agents. nih.govresearchgate.net

However, the application of these specific computational methodologies to this compound has not been reported in the available literature. Studies on related benzimidazole derivatives have demonstrated the utility of these theoretical approaches. For instance, DFT calculations have been successfully employed to determine the molecular structures of various benzimidazole compounds. nih.govnih.gov Similarly, frontier molecular orbital analysis and the calculation of reactivity descriptors have provided insights into the chemical behavior of numerous molecules within this class. nih.govnih.gov Investigations into the non-bonding orbitals, electron localization function (ELF), and NLO properties have also been carried out for other substituted benzimidazoles, highlighting their potential in materials science. nih.govresearchgate.net

The absence of such specific data for this compound represents a clear gap in the current scientific knowledge. Future computational studies are necessary to elucidate the specific quantum chemical properties, reactivity, and potential applications of this particular derivative. Such research would be instrumental in providing a comprehensive understanding of its molecular characteristics and could guide further experimental work in areas such as drug design and materials science.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in drug discovery for predicting the interaction between a ligand (like a benzimidazole (B57391) derivative) and its protein target.

Molecular docking simulations are crucial for elucidating the interactions between benzimidazole derivatives and their biological targets. researchgate.net These studies help identify key binding modes and interacting amino acid residues within the active site of a protein. For instance, docking studies on 2-phenyl-1H-benzimidazole derivatives have identified potential interactions with various receptors, including cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors. researchgate.net Analysis of these docked complexes reveals specific interactions such as hydrogen bonds, electrostatic interactions, and Van der Waals forces that stabilize the ligand-protein complex. researchgate.net

In studies involving other benzimidazole derivatives, researchers have identified interactions with the colchicine binding site of tubulin. nih.gov The benzimidazole nucleus is known to interact with enzymes involved in DNA-related processes, such as DNA and RNA polymerases. biointerfaceresearch.com For example, simulations have been performed to understand the binding of benzimidazole compounds to the active site of human Farnesoid X receptor (FXR) protein, revealing binding modes similar to experimentally observed ligands. nih.gov Such analyses are fundamental for identifying and validating potential protein targets and for understanding the molecular basis of a compound's biological activity.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction.

Studies on various benzimidazole derivatives have demonstrated a range of binding affinities for different protein targets. For example, docking of 2-phenylbenzimidazole (B57529) against protein kinase targets has shown strong binding affinities, with a notable binding energy of -8.2 kcal/mol. nih.gov In another study, a 2-phenyl benzimidazole derivative showed a high binding affinity of -7.1 kcal/mol with the COX receptor (PDB ID: 1CX2). researchgate.net Similarly, a 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole compound exhibited an optimal binding energy of -8.50 Kcal/mol with beta-tubulin. nih.gov These predictions of binding orientation and affinity allow researchers to rank potential drug candidates and prioritize them for further experimental testing. researchgate.net

Table 1: Predicted Binding Affinities of Selected Benzimidazole Derivatives

Compound Target Protein PDB ID Predicted Binding Affinity (kcal/mol)
2-phenylbenzimidazole Protein Kinase 2W96 / 4C2V -8.2
2-phenylbenzimidazole Cyclooxygenase (COX) 1CX2 -7.1
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole Beta-tubulin - -8.50
Albendazole (B1665689) (Standard) Beta-tubulin - -7.0

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov For a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, a QSAR model was developed using a training set of 16 molecules and a test set of 5 molecules.

Validation is a critical step to ensure the model's reliability and predictive capacity. Internal validation is often performed using the leave-one-out cross-validation technique, which generates a cross-validated correlation coefficient (q²). External validation is performed using the test set to calculate a predictive correlation coefficient (pred_r²). A successful QSAR model for a series of antiprotozoal benzimidazole derivatives yielded a correlation coefficient (r²) of 0.9740, a q² of 0.9588, and a pred_r² of 0.7691, indicating a highly predictive and statistically significant model.

Table 2: Statistical Parameters for a QSAR Model of Benzimidazole Derivatives

Statistical Parameter Value Description
r² (Correlation Coefficient) 0.9740 Measures the goodness of fit of the model to the training set data.
q² (Cross-validated r²) 0.9588 Assesses the internal predictive ability of the model.

Molecular descriptors are numerical values that characterize the properties of a molecule. The selection and calculation of appropriate descriptors are fundamental to building a successful QSAR model. biointerfaceresearch.com These descriptors can be classified into several categories, including electronic, steric, hydrophobic, and topological. researchgate.net

For various series of benzimidazole derivatives, researchers have identified several key descriptors that govern their biological activity.

Topological and Hydrophobic Descriptors: In a study on antiprotozoal benzimidazole derivatives, the descriptors chiV1, chi3Cluster, and XAHydrophobicArea were found to highly influence the activity.

Quantum Chemical Descriptors: For anthelmintic 2-thioarylalkyl-1H-benzimidazole derivatives, quantum descriptors such as the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) were identified as being responsible for the activity. biolscigroup.us

Physicochemical Descriptors: In a QSAR analysis of antifungal benzimidazole derivatives, lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were found to govern the inhibitory activity. nih.gov

The process often involves calculating a large number of descriptors and then using statistical methods to select the most relevant ones for the final model. biointerfaceresearch.com

Various statistical methods are employed to establish the relationship between the selected molecular descriptors and the biological activity. One of the most common methods is Multiple Linear Regression (MLR). researchgate.net MLR is used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov It has been successfully applied to develop QSAR models for antifungal, antiprotozoal, and anti-enterovirus benzimidazole derivatives. biointerfaceresearch.comnih.gov

Other statistical methodologies used in the QSAR modeling of benzimidazole derivatives include:

Partial Least Squares Regression (PLSR): This method is an extension of MLR and is particularly useful when the number of descriptors is large or when there is multicollinearity among them.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks and can be used to model complex non-linear relationships between descriptors and activity. biointerfaceresearch.com

These statistical tools are essential for deriving the mathematical equations that form the QSAR model, allowing for the prediction of the biological activity of new, unsynthesized compounds. biointerfaceresearch.com

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

Computational chemistry plays a pivotal role in modern drug discovery by predicting the pharmacokinetic and toxicological properties of novel compounds, a process known as ADMET profiling. These in silico methods allow for the early identification of candidates with favorable drug-like properties, thereby reducing the time and cost associated with preclinical development. For 2-phenethyl-1H-benzo[d]imidazole, while specific comprehensive ADMET studies are not extensively detailed in the public domain, an understanding of its likely profile can be extrapolated from computational studies on analogous benzimidazole derivatives. Such analyses are crucial for assessing the compound's potential as a therapeutic agent.

In silico ADMET prediction involves the use of various computational models and software to estimate a compound's behavior in the human body. These predictions are based on the molecule's structural features and physicochemical properties. Key parameters evaluated include absorption, distribution, metabolism, excretion, and toxicity.

Absorption

The absorption of a drug is critical for its bioavailability when administered orally. Key predictors for absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential. For benzimidazole derivatives, studies have shown that many exhibit good intestinal absorption. plos.org For instance, certain imidazole (B134444) alkaloids have demonstrated HIA values between 96.0% and 97.5%, indicating excellent absorption from the gastrointestinal tract. plos.org

Table 1: Predicted Absorption Properties of Representative Benzimidazole Derivatives

Parameter Predicted Value Interpretation
Human Intestinal Absorption (%) > 90% High
Caco-2 Permeability (nm/s) > 20 x 10⁻⁶ High
P-glycoprotein Substrate No Low potential for efflux
P-glycoprotein Inhibitor No/Yes Variable

Note: This table presents illustrative data for representative benzimidazole derivatives and not specific data for 2-phenethyl-1H-benzo[d]imidazole.

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. Important parameters for distribution include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. The ability to cross the blood-brain barrier is crucial for drugs targeting the central nervous system.

Table 2: Predicted Distribution Properties of Representative Benzimidazole Derivatives

Parameter Predicted Value Interpretation
Plasma Protein Binding (%) > 90% High
Blood-Brain Barrier (BBB) Permeation Low to Moderate Varies with substitution
Volume of Distribution (VDss) (L/kg) 0.5 - 2.0 Moderate to high distribution

Note: This table presents illustrative data for representative benzimidazole derivatives and not specific data for 2-phenethyl-1H-benzo[d]imidazole.

Metabolism

Metabolism involves the biochemical modification of drug molecules by enzymes, primarily the cytochrome P450 (CYP) family in the liver. In silico models predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit these enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions.

Table 3: Predicted Metabolism Properties of Representative Benzimidazole Derivatives

Parameter Prediction Implication
CYP2D6 Inhibitor No Low risk of interaction with CYP2D6 substrates
CYP3A4 Inhibitor Yes/No Potential for drug-drug interactions
Substrate for CYP Isoforms CYP3A4, CYP2C9 Identifies metabolizing enzymes

Note: This table presents illustrative data for representative benzimidazole derivatives and not specific data for 2-phenethyl-1H-benzo[d]imidazole.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys. Total clearance and renal organic cation transporter (OCT2) inhibition are key parameters.

Table 4: Predicted Excretion Properties of Representative Benzimidazole Derivatives

Parameter Predicted Value Interpretation
Total Clearance (log ml/min/kg) 0.5 - 1.5 Moderate clearance rate
Renal OCT2 Inhibitor No Low potential for interaction with co-administered drugs excreted by OCT2

Note: This table presents illustrative data for representative benzimidazole derivatives and not specific data for 2-phenethyl-1H-benzo[d]imidazole.

Toxicity

Toxicity assessment is vital to identify potential adverse effects. Computational models can predict various toxicity endpoints, including hepatotoxicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Table 5: Predicted Toxicity Profile of Representative Benzimidazole Derivatives

Toxicity Endpoint Prediction Risk Level
hERG Inhibition Low/Medium Potential for cardiotoxicity should be monitored
Hepatotoxicity Low Low risk of liver injury
Carcinogenicity Negative Unlikely to be carcinogenic
Ames Mutagenicity Negative Unlikely to be mutagenic

Note: This table presents illustrative data for representative benzimidazole derivatives and not specific data for 2-phenethyl-1H-benzo[d]imidazole.

Mechanisms of Action of 2 Phenethylsulfanyl 1h Benzimidazole at the Molecular and Cellular Level

Interaction with Enzyme Systems

Fumarate (B1241708) Reductase and Malate (B86768) Dehydrogenase Inhibition

The inhibition of key metabolic enzymes in parasites is a well-established mechanism of action for many anthelmintic benzimidazoles. Enzymes such as fumarate reductase and malate dehydrogenase are crucial for the energy metabolism of helminths, particularly under the anaerobic conditions often found in the host gut.

Research on various benzimidazole (B57391) derivatives has demonstrated their capacity to interfere with these enzymes. For instance, compounds like mebendazole (B1676124) and albendazole (B1665689) have been shown to inhibit malate dehydrogenase activity in several helminth species. This inhibition disrupts the parasite's carbohydrate metabolism, leading to energy depletion and eventual death. However, specific studies detailing the inhibitory effects of 2-phenethylsulfanyl-1H-benzimidazole on fumarate reductase and malate dehydrogenase are not readily found in current scientific publications.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a key player in estrogen biosynthesis and a target for the treatment of hormone-dependent cancers. Some heterocyclic compounds, including certain imidazole (B134444) and benzimidazole derivatives, have been investigated as potential aromatase inhibitors. For example, substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have shown potent aromatase inhibitory activity. At present, there is no direct scientific evidence to suggest that this compound acts as an inhibitor of aromatase.

Interaction with Receptor Systems

The benzimidazole scaffold is present in a variety of compounds that interact with central nervous system receptors. However, specific data on the interaction of this compound with these systems are scarce.

Dopamine (B1211576) Receptor Modulation (D1-type, D2-type)

Dopamine receptors are critical targets for drugs treating neurological and psychiatric disorders. While some benzimidazole-containing molecules have been designed to interact with dopamine receptors, there is a lack of specific research on the modulatory effects of this compound on D1-type or D2-type dopamine receptors.

Serotonin (B10506) and Norepinephrine (B1679862) System Interactions

The serotonin and norepinephrine transporter systems are primary targets for many antidepressant medications. Certain benzimidazole derivatives have been explored for their ability to inhibit the reuptake of these neurotransmitters. For instance, a series of 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones has been identified as selective norepinephrine reuptake inhibitors. However, the interaction of this compound with serotonin and norepinephrine transporters has not been specifically documented in the scientific literature.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and has emerged as a promising target for the treatment of psychiatric disorders. While various compounds are being investigated as TAAR1 agonists, there is no available data to indicate that this compound possesses agonistic activity at this receptor.

Adrenergic Receptor (α1, α2) Modulation

Adrenergic receptors play a vital role in regulating physiological processes and are targets for drugs used to treat conditions like hypertension and pain. The modulatory activity of this compound on α1 and α2 adrenergic receptors has not been a subject of published scientific investigation.

Adenosine (B11128) Receptor (AR) Ligand Activity

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that play significant roles in the central nervous system and peripheral tissues. nih.gov While numerous adenosine derivatives and other heterocyclic compounds have been developed as selective agonists or antagonists for these receptors, there is currently no specific scientific literature available that documents the activity of this compound as an adenosine receptor ligand. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can be a driver for cancer cell proliferation. google.com The benzimidazole nucleus is considered a valuable template for designing EGFR inhibitors, partly because of its structural resemblance to the quinazoline (B50416) scaffold found in established EGFR-targeting drugs. frontiersin.org Various research efforts have focused on synthesizing and evaluating novel benzimidazole derivatives as potential EGFR inhibitors. nih.govresearchgate.netresearchgate.net However, studies specifically detailing the EGFR inhibitory activity of this compound have not been identified in the current body of scientific literature.

Cannabinoid Receptor Interactions

The cannabinoid receptors (CB1 and CB2) are integral components of the endocannabinoid system, which modulates numerous physiological functions. nih.govnih.gov The development of ligands for these receptors is an active area of research. nih.gov A 2015 report identified a different benzimidazole derivative, 1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-5-carboxamide, as a novel compound with potential cannabinoid receptor activity. nih.gov However, there is no specific research available that details any interaction between this compound and cannabinoid receptors.

Bradykinin (B550075) Receptor Modulation

Bradykinin receptors (B1 and B2) are G protein-coupled receptors that mediate inflammatory responses and pain. nih.govmedchemexpress.com Consequently, antagonists of these receptors are of therapeutic interest. nih.govnih.gov While general reviews mention that benzimidazole derivatives can exhibit anti-inflammatory effects through interactions with targets including bradykinin receptors, specific studies that investigate or quantify the modulation of bradykinin receptors by this compound are not available in the published literature.

Transient Receptor Potential Vanilloid-1 (TRPV-1) Ion Channel Interaction

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel is a well-established nocisensor activated by various stimuli, including heat and capsaicin, making it a prime target for pain management therapies. nih.govfrontiersin.org The development of TRPV1 antagonists is a significant area of pharmaceutical research. nih.gov Some studies have explored 2-piperazin-1-yl-1H-benzimidazoles as TRPV1 antagonists. ebi.ac.uk Despite the investigation of the broader benzimidazole class, there is no specific data available from scientific studies on the interaction of this compound with the TRPV1 ion channel. nih.govmdpi.com

Androgen Receptor Antagonism

The androgen receptor (AR) is a ligand-activated transcription factor that is a key driver in prostate cancer. nih.govnih.govmdpi.com Blocking this receptor is a primary strategy in prostate cancer therapy. Research into novel AR antagonists has explored alternative binding sites on the receptor, such as the binding function 3 (BF3) pocket. nih.gov A 2013 study detailed the design and development of a series of 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives as inhibitors targeting this BF3 site. nih.govresearchgate.net While this demonstrates that the 2-thio-substituted benzimidazole scaffold has been investigated for AR antagonism, specific findings on the activity of the closely related this compound as an androgen receptor antagonist are not documented.

BCR-ABL Protein Binding

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase responsible for chronic myeloid leukemia (CML). nih.gov It is the target of successful kinase inhibitors like imatinib. rsc.org The benzimidazole scaffold is being explored for the development of new Bcr-Abl inhibitors, particularly to overcome drug resistance. nih.gov Studies on certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have shown they can induce cell death in imatinib-resistant CML cells. nih.gov However, despite the relevance of the benzimidazole core to this target, there is no specific research in the available literature that describes the binding of this compound to the BCR-ABL protein.

Interference with Cellular and Pathogen-Specific Processes by this compound

The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents due to its structural similarity to natural purines, allowing it to interact with a wide range of biological targets. nih.govnih.gov The compound this compound and its derivatives have been the subject of extensive research, revealing multiple mechanisms of action at the molecular and cellular levels. These mechanisms often involve the disruption of essential life processes in both pathogenic organisms and cancer cells.

Microtubule Polymerization Inhibition (e.g., in Nematodes)

A primary and well-documented mechanism of action for many benzimidazole derivatives, including anthelmintics, is the inhibition of microtubule polymerization. nih.govnih.gov Microtubules are crucial components of the cytoskeleton, essential for cell division, motility, and intracellular transport. nih.gov Benzimidazoles selectively bind to the β-tubulin subunit of nematodes, disrupting the formation of the microtubule structure. nih.govresearchgate.net This selective toxicity is significantly higher for nematode tubulin compared to mammalian tubulin, making it an effective antiparasitic strategy. nih.gov The disruption of microtubule-dependent processes ultimately leads to the immobilization and death of the parasite. nih.gov Studies on various 1H-benzimidazole-2-yl hydrazones have demonstrated their ability to inhibit tubulin polymerization in vitro, a characteristic that contributes to their anthelmintic and potential anticancer activities. nih.gov

Disruption of DNA Replication and Repair

Certain benzimidazole derivatives have been shown to interact with DNA, thereby interfering with critical cellular processes like replication and repair. nih.gov These compounds can bind to the minor groove of the DNA double helix, particularly at AT-rich sequences. nih.gov This binding can physically obstruct the progression of enzymes involved in DNA replication and transcription, leading to cell cycle arrest and potentially cell death. nih.govresearchgate.net The interference with DNA replication is a key mechanism behind the antiproliferative effects of some benzimidazoles. nih.gov DNA damage, if not properly repaired, can trigger apoptotic pathways, further contributing to the compound's cytotoxic effects.

Induction of Apoptotic Pathways (e.g., Caspase Activation, Bax/Bcl-2 Modulation)

A significant mechanism through which this compound and related compounds exert their effects is by inducing apoptosis, or programmed cell death. nih.govnih.gov This process is often initiated through the intrinsic mitochondrial pathway. nih.gov Research has shown that these compounds can alter the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govijper.orgnih.gov An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. nih.gov This, in turn, activates a cascade of caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis, leading to characteristic morphological changes like cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govijper.org Studies on various benzimidazole derivatives have confirmed their ability to induce apoptosis in cancer cells through the modulation of the Bax/Bcl-2 ratio and subsequent caspase activation. nih.govmdpi.com

Table 1: Impact of Benzimidazole Derivatives on Apoptotic Markers

Compound/DerivativeEffect on Bax/Bcl-2 RatioCaspase ActivationCell LineReference
2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivativesIncreasedCaspase-3/7 activationK562S and K562R nih.gov
Mefenamic Acid (as a model for apoptosis induction)Upregulated Bax, Downregulated Bcl-2Caspase-3, -8, -9 activationMCF-7 ijper.org
Diphyllin methyl etherIncreasedCaspase-3/7 activationA375 melanoma nih.gov

This table is for illustrative purposes based on the mechanisms of related compounds and may not directly represent this compound.

Inhibition of P-glycoprotein (P-gp) Activity

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. nih.gov Inhibition of P-gp can restore the efficacy of these drugs. nih.gov Certain benzimidazole derivatives have been identified as inhibitors of P-gp activity. nih.gov By blocking the function of this efflux pump, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby overcoming drug resistance. nih.govresearchgate.net Rhodamine 123 staining assays have been used to demonstrate the P-gp inhibitory effects of some benzimidazole derivatives in resistant cancer cell lines. nih.gov It is important to note that not all benzimidazole anthelmintics interact with P-glycoprotein; for instance, albendazole has been shown to be neither a substrate nor an inhibitor of P-gp. researchgate.net

Inhibition of Intracellular Transport in Mycobacteria

The benzimidazole scaffold has also shown promise in combating mycobacterial infections. Some verapamil (B1683045) analogs, which share structural similarities with certain benzimidazole derivatives, have been found to inhibit the replication of intracellular Mycobacterium tuberculosis. nih.gov A potential mechanism for this activity is the inhibition of mycobacterial efflux pumps, which are essential for the survival of the bacteria within host cells by expelling toxic substances. nih.gov By inhibiting these pumps, the compounds can increase the susceptibility of the mycobacteria to the host's defense mechanisms and to co-administered antibiotics.

Impaired Glucose Uptake and ATP Depletion (in Parasites)

Benzimidazole anthelmintics can disrupt the energy metabolism of parasites. nih.gov This is achieved by impairing glucose utilization, a critical source of energy. nih.gov The mechanism involves the downregulation of glucose transporters, such as GLUT-1, leading to a decrease in glucose uptake. nih.gov This, in turn, results in reduced ATP production, the primary energy currency of the cell. nih.gov The depletion of ATP severely compromises essential cellular functions, ultimately leading to the parasite's death. This metabolic disruption is a key component of the antiparasitic action of many benzimidazoles. nih.gov

Preclinical Biological Evaluation and Investigative Studies

Antimicrobial Activity Studies

The antimicrobial effects of 2-phenethyl-1H-benzimidazole derivatives have been evaluated against a wide range of microorganisms, demonstrating significant inhibitory potential. These studies are crucial in the search for new agents to combat infectious diseases.

Antibacterial Efficacy

Derivatives of 2-phenethyl-1H-benzimidazole have shown notable activity against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus: Numerous studies have highlighted the potent activity of benzimidazole (B57391) derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have displayed significant inhibition with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL against both S. aureus and MRSA. researchgate.net Another study on 2-benzylthiomethyl-1H-benzimidazole derivatives reported MIC values ranging from 140 to 320 µg/mL against S. aureus. researchgate.net

Streptococcus faecalis: N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have also been found to be effective against Streptococcus faecalis, with one compound exhibiting a MIC value of 8 μg/mL. researchgate.net

Streptococcus pyogenes: Research has shown that certain benzimidazole-pyrazole hybrids possess antibacterial activity against Streptococcus pyogenes. nih.gov While direct data for 2-phenethyl-1H-benzimidazole is limited, the broader class of benzimidazoles shows promise against this pathogen. nih.gov

Gram-Negative Bacteria:

Escherichia coli: The antibacterial activity of benzimidazole derivatives has been confirmed against Escherichia coli. Some 2-substituted-1H-benzimidazole derivatives have shown potent activity with MICs lower than 0.016 µg/mL. asianpubs.org In another study, 2-benzylthiomethyl-1H-benzimidazole derivatives demonstrated significant effects with MIC values ranging from 140 to 400 µg/mL. researchgate.net

Pseudomonas aeruginosa: Several 2-substituted-1H-benzimidazole derivatives have exhibited potent antimicrobial activity against Pseudomonas aeruginosa, with MIC values below 0.016 µg/mL. asianpubs.org Benzimidazole-pyrazole compounds have also been identified as effective against this bacterium. nih.gov

Salmonella typhimurium: Substituted benzimidazole–pyrazole compounds have demonstrated antibacterial activity against Salmonella typhimurium, with one derivative showing activity that surpassed the reference antibiotic, amoxicillin. nih.gov Other 2-substituted-1H-benzimidazole derivatives have also been reported to be active against Salmonella typhi, a closely related species. asianpubs.org

Table 1: Antibacterial Efficacy of 2-phenethyl-1H-benzimidazole Derivatives

Bacterial Strain Derivative Type MIC (µg/mL) Reference
Staphylococcus aureus N-alkylated-2-(substituted phenyl)-1H-benzimidazole 4 researchgate.net
MRSA N-alkylated-2-(substituted phenyl)-1H-benzimidazole 4 researchgate.net
Streptococcus faecalis N-alkylated-2-(substituted phenyl)-1H-benzimidazole 8 researchgate.net
Escherichia coli 2-substituted-1H-benzimidazole <0.016 asianpubs.org
Pseudomonas aeruginosa 2-substituted-1H-benzimidazole <0.016 asianpubs.org
Salmonella typhi 2-substituted-1H-benzimidazole <0.016 asianpubs.org
S. aureus 2-benzylthiomethyl-1H-benzimidazole 140-320 researchgate.net
E. coli 2-benzylthiomethyl-1H-benzimidazole 140-400 researchgate.net

Antifungal Efficacy

The antifungal properties of 2-phenethyl-1H-benzimidazole and its analogues have been investigated against both human and plant pathogenic fungi.

Human Pathogenic Fungi:

Candida species: Derivatives of 2-phenethyl-1H-benzimidazole have demonstrated moderate to good activity against Candida albicans. Certain N-alkylated derivatives showed MIC values of 64 μg/mL. researchgate.netnih.gov Other 2-substituted derivatives have also shown potent activity against C. albicans with MICs below 0.016 µg/mL. asianpubs.org Studies have also shown that combining 2-phenylethanol (B73330), a related compound, with conventional antifungals can enhance their effect against resistant Candida species. researchgate.net

Aspergillus niger: N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have exhibited moderate activity against Aspergillus niger, with MIC values of 64 μg/mL. researchgate.netnih.gov

Plant Pathogenic Fungi:

Sclerotinia sclerotiorum: While specific data for 2-phenethyl-1H-benzimidazole is limited, benzimidazole fungicides have historically been used to control Sclerotinia sclerotiorum. researchgate.net Some novel benzamide (B126) derivatives have shown significant activity against this fungus, superior to the positive control boscalid. hw.ac.uk

Botrytis cinerea: Derivatives of 2-chloromethyl-1H-benzimidazole have shown selective inhibition of Botrytis cinerea, with one compound having an IC50 value of 13.36 μg/mL. nih.gov Novel benzimidazole-containing flavonol derivatives also exhibited potent activity against B. cinerea, with one compound showing an EC50 of 0.338 μg/mL. nih.gov Furthermore, 2-phenylethanol has been shown to suppress the growth of B. cinerea. mdpi.com

Verticillium dahliae: Benzimidazole derivatives bearing thioether and carbamate (B1207046) moieties have revealed notable antifungal activity against Verticillium dahliae, with one compound showing a 70% inhibition rate at 50 μg/mL. frontiersin.org

Phytophthora infestans: The same study on benzimidazole derivatives with thioether and carbamate moieties also demonstrated a 75% inhibition rate against Phytophthora infestans at a concentration of 50 μg/mL. frontiersin.org

Gibberella zeae: Benzimidazole derivatives have also been evaluated against Gibberella zeae, showing some antifungal activity. frontiersin.org

Colletotrichum species: 2-chloromethyl-1H-benzimidazole derivatives have displayed strong growth inhibition of Colletotrichum gloeosporioides, with one compound having an IC50 of 11.38 μg/mL. nih.gov

Thanatephorus cucumeris: Antifungal activity of benzimidazole derivatives has been observed against Thanatephorus cucumeris. frontiersin.org

Table 2: Antifungal Efficacy of 2-phenethyl-1H-benzimidazole Derivatives

Fungal Strain Derivative Type Efficacy Reference
Candida albicans N-alkylated-2-(substituted phenyl)-1H-benzimidazole MIC: 64 µg/mL researchgate.netnih.gov
Aspergillus niger N-alkylated-2-(substituted phenyl)-1H-benzimidazole MIC: 64 µg/mL researchgate.netnih.gov
Botrytis cinerea 2-chloromethyl-1H-benzimidazole derivative IC50: 13.36 µg/mL nih.gov
Botrytis cinerea Benzimidazole-containing flavonol derivative EC50: 0.338 µg/mL nih.gov
Verticillium dahliae Benzimidazole with thioether and carbamate moieties 70% inhibition at 50 µg/mL frontiersin.org
Phytophthora infestans Benzimidazole with thioether and carbamate moieties 75% inhibition at 50 µg/mL frontiersin.org
Colletotrichum gloeosporioides 2-chloromethyl-1H-benzimidazole derivative IC50: 11.38 µg/mL nih.gov

Antitubercular Efficacy

The emergence of drug-resistant Mycobacterium tuberculosis strains has necessitated the development of new antitubercular agents.

Mycobacterium tuberculosis: A series of novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives have demonstrated high tuberculostatic activity against Mycobacterium tuberculosis strains, with MIC values ranging from 0.8 to 6.2 μg/mL. nih.gov Notably, derivatives such as 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole appeared to be selective for M. tuberculosis over eukaryotic cells. nih.gov

Antiparasitic and Anthelmintic Activity Studies

The utility of the 2-phenethyl-1H-benzimidazole scaffold extends to the realm of parasitic infections, with studies demonstrating its effectiveness against various protozoa and helminths.

Antiprotozoal Activity

Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica: A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited potent activity against these protozoa, with IC50 values in the nanomolar range, in some cases surpassing the efficacy of the standard drug, metronidazole. nih.gov

Acanthamoeba castellanii: While direct studies on 2-phenethyl-1H-benzimidazole are scarce, other benzimidazole and benzotriazole (B28993) derivatives have been tested against Acanthamoeba castellanii, with some showing higher efficacy than the conventional antiprotozoal agent chlorhexidine. asianpubs.org

Leishmania mexicana: Benzimidazole derivatives have been identified as new and selective inhibitors of arginase from Leishmania mexicana, showing activity against both promastigotes and amastigotes with low cytotoxicity to murine macrophages. Some 1,2-substituted-1H-benzo[d]imidazole derivatives have shown affinity in the submicromolar range towards a key enzyme in Leishmania mexicana.

Table 3: Antiprotozoal Efficacy of Benzimidazole Derivatives

Protozoan Derivative Type Efficacy (IC50) Reference
Giardia intestinalis 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Nanomolar range nih.gov
Trichomonas vaginalis 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Nanomolar range nih.gov
Entamoeba histolytica 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Nanomolar range nih.gov
Leishmania mexicana N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine Promastigote: 3.21 µM, Amastigote: 0.26 µM

Anthelmintic Activity

Teladorsagia circumcincta: Several 2-phenyl-1H-benzimidazole derivatives have been evaluated for their in vitro ovicidal and larvicidal activity against Teladorsagia circumcincta. nih.gov Some derivatives displayed ovicidal activity with EC50 values in the low micromolar range and high selectivity. researchgate.net

Trichinella spiralis: A number of benzimidazole derivatives have been investigated for their activity against Trichinella spiralis. A 2-(trifluoromethyl)-1H-benzimidazole derivative showed good in vitro activity against the muscle larvae. researchgate.net Other synthesized benzimidazole derivatives also demonstrated a significant reduction in the viability of parasitic larvae in a time- and dose-dependent manner.

Table 4: Anthelmintic Efficacy of Benzimidazole Derivatives

Helminth Derivative Type Efficacy Reference
Teladorsagia circumcincta 2-phenyl-1H-benzimidazole EC50 in low µM range (ovicidal) researchgate.net
Trichinella spiralis 2-(trifluoromethyl)-1H-benzimidazole Good in vitro activity (larvicidal) researchgate.net
Ovicidal and Larvicidal Assays

Research into the effects of 2-phenethyl-1H-benzimidazole on the early life stages of insects, specifically its ovicidal (egg-killing) and larvicidal (larva-killing) activities, is an area of ongoing investigation. Studies on related benzimidazole compounds have shown that structural modifications can significantly influence their insecticidal properties. For instance, research on benzoylureas, a different class of compounds, has demonstrated that lipophilicity plays a crucial role in their ovicidal and larvicidal efficacy against the housefly, Musca domestica. researchgate.net While specific data on the ovicidal and larvicidal activity of 2-phenethyl-1H-benzimidazole is not extensively detailed in the provided search results, the general interest in benzimidazole derivatives as insecticidal agents suggests this is a plausible area for future research. researchgate.netnih.govnih.gov

Antiviral Activity Investigations

The antiviral potential of benzimidazole derivatives has been a significant area of research. researchgate.netnih.gov Studies have shown that compounds in this class can exhibit activity against a range of viruses. For example, 2-phenylbenzimidazole (B57529) derivatives have been reported to be effective against Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), Herpes Simplex Virus-1 (HSV-1), and coxsackievirus B2 (CVB-2). researchgate.net While direct and specific antiviral data for 2-phenethyl-1H-benzimidazole is not explicitly detailed in the provided results, the broad antiviral activity of the benzimidazole scaffold suggests that this compound could be a candidate for such investigations. researchgate.netnih.gov

Anticancer and Antiproliferative Activity Studies

The anticancer properties of 2-phenethyl-1H-benzimidazole and its derivatives have been evaluated against a variety of cancer cell lines, revealing a spectrum of activity.

Evaluation against Various Cancer Cell Lines

Benzimidazole derivatives have demonstrated notable antiproliferative effects across numerous cancer cell lines. researchgate.net For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown activity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Specifically, increasing the length of the N-alkyl chain from one to seven carbons on a 2-phenyl-1H-benzimidazole core led to a progressive increase in anticancer effects. nih.gov Other studies have highlighted the cytotoxicity of benzimidazole derivatives against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A431 (skin cancer), HepG2 (liver cancer), K562S and K562R (chronic myelogenous leukemia), and others. researchgate.netnih.govjksus.org While these studies focus on derivatives, they underscore the potential of the core 2-substituted benzimidazole structure in cancer research.

Table 1: Antiproliferative Activity of selected N-Alkylated-2-phenyl-1H-benzimidazole Derivatives against MDA-MB-231 Cell Line

CompoundN-Alkyl Chain LengthIC₅₀ (μM)
1a 1>100
1b 284.56
1c 346.89
1d 433.72
1e 521.93
1g 733.10
Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov

Assessment of Cytostatic Effects

The cytostatic effects of benzimidazole derivatives, which involve the inhibition of cell growth and proliferation, have been a key focus of investigation. Some imidazo[1,2-a]pyrazine-benzimidazoles have exhibited cytostatic effects on certain cancer cell lines. nih.gov These compounds can arrest the cell cycle at different phases, such as G2/M or S phase, leading to a halt in cell division. nih.govnih.gov This mechanism prevents the uncontrolled proliferation that is characteristic of cancer cells.

Mechanisms of Apoptosis Induction

A significant mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various pathways. nih.gov One common mechanism involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c. nih.gov This, in turn, activates a cascade of caspases, which are enzymes that execute the apoptotic process. nih.govmdpi.com Studies on specific benzimidazole derivatives have demonstrated their ability to significantly increase the percentage of apoptotic cells in cancer cell lines, including K562 cells. nih.gov Furthermore, some benzimidazoles can induce apoptosis by arresting the cell cycle and may also trigger pyroptosis, another form of programmed cell death. nih.gov

Anti-inflammatory Activity Assessments

The anti-inflammatory potential of benzimidazole derivatives has been explored in various studies. These compounds are known to target key mediators of the inflammatory response. amazonaws.comnih.govnih.gov The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov While specific studies on the anti-inflammatory activity of 2-phenethyl-1H-benzimidazole were not found in the provided search results, the broader class of benzimidazole derivatives has shown promise in this area. For example, certain N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) derivatives have exhibited potent anti-inflammatory activity. nih.gov Investigations often utilize models such as carrageenan-induced rat paw edema to assess the in vivo anti-inflammatory effects of these compounds. amazonaws.comresearchgate.netatjls.com

In Vitro Anti-inflammatory Assays (e.g., Luminol-enhanced chemiluminescence assay)

The luminol-enhanced chemiluminescence assay is a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its effect on the production of reactive oxygen species (ROS) by phagocytes, such as neutrophils. ROS play a crucial role in the inflammatory process. In this assay, luminol (B1675438) reacts with ROS to produce light, and the intensity of this chemiluminescence is proportional to the amount of ROS produced. A reduction in light emission in the presence of a test compound indicates potential anti-inflammatory activity.

While this assay has been used to evaluate various benzimidazole derivatives, specific data from luminol-enhanced chemiluminescence assays for 2-phenethylsulfanyl-1H-benzimidazole are not available in published literature.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema model)

The carrageenan-induced paw edema model is a standard in vivo test to screen for acute anti-inflammatory activity. nih.govplos.org In this model, an inflammatory agent, carrageenan, is injected into the paw of a test animal, typically a rat, inducing a localized inflammatory response characterized by swelling (edema). nih.govplos.org The volume of the paw is measured at various time points after carrageenan administration. The ability of a pre-administered compound to reduce the extent of paw swelling compared to a control group indicates its anti-inflammatory properties. nih.gov

Studies on other benzimidazole derivatives have demonstrated significant reductions in paw edema in this model, suggesting the potential of the benzimidazole scaffold in developing anti-inflammatory agents. nih.gov However, specific results for this compound in the carrageenan-induced paw edema model have not been reported.

Antioxidant Activity Evaluation

The antioxidant capacity of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov The reduction of the DPPH radical is observed as a color change from violet to yellow, which is quantified spectrophotometrically. The percentage of DPPH radical scavenging activity is then calculated.

While numerous benzimidazole-containing compounds have been assessed for their antioxidant potential, specific data on the DPPH radical scavenging activity of this compound is not documented in the available scientific literature.

Enzyme Inhibition Assays (Specific to identified targets, e.g., Urease, COX)

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. The inhibitory activity of compounds against this enzyme is often determined by measuring the amount of ammonia (B1221849) produced.

While some benzimidazole derivatives have been identified as urease inhibitors, there is no specific data available for the urease inhibitory activity (e.g., IC50 values) of this compound.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov The inhibition of these enzymes is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov In vitro assays are used to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).

Research has been conducted on various benzimidazole derivatives for their COX inhibitory effects, with some showing selective inhibition of COX-2 over COX-1. nih.govnih.gov However, specific IC50 values for this compound against COX-1 and COX-2 are not available.

Cellular Uptake and Transport Studies (e.g., P-glycoprotein Inhibition)

P-glycoprotein (P-gp) is a transmembrane efflux pump that can contribute to multidrug resistance in cancer cells by actively transporting a wide range of drugs out of the cell. nih.govnih.gov The inhibitory effect of a compound on P-gp is often assessed using a fluorescent substrate like Rhodamine 123. nih.gov An increase in the intracellular accumulation of the fluorescent substrate in P-gp-overexpressing cells in the presence of a test compound indicates P-gp inhibition. nih.gov

Certain benzimidazole derivatives have been investigated for their ability to inhibit P-gp and overcome multidrug resistance. nih.gov However, there are no published studies detailing the P-glycoprotein inhibitory potential of this compound.

Future Research Directions and Translational Perspectives

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The future of 2-phenethyl-1H-benzimidazole as a therapeutic scaffold hinges on the rational design of new analogues with improved biological activity and target specificity. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to enhance desired pharmacological properties. researchgate.netresearchgate.net

Key strategies for analogue design include:

Modification of the Phenethyl Moiety: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) on the phenyl ring of the phenethyl group can significantly alter the compound's electronic and steric properties, potentially leading to stronger interactions with target proteins.

N-Alkylation of the Imidazole (B134444) Ring: Attaching different alkyl or aryl groups to the nitrogen atom of the imidazole ring can improve lipophilicity, which may enhance the ability of the compounds to penetrate cellular membranes. nih.govacs.org Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that such modifications can lead to potent antiproliferative and antimicrobial agents. nih.gov

The synthesis of novel derivatives often involves the condensation of o-phenylenediamine (B120857) with appropriately substituted carboxylic acids or aldehydes. ijpcbs.combanglajol.info These synthetic strategies allow for the systematic exploration of chemical space around the 2-phenethyl-1H-benzimidazole scaffold.

Table 1: Proposed Substitutions for Analogue Design

Modification SiteProposed SubstituentRationale for Enhanced ActivitySupporting Evidence Class
Phenethyl Phenyl Ring-Cl, -F, -BrIncreases lipophilicity and potential for halogen bonding.Antiproliferative, Antimicrobial nih.govrsc.org
Phenethyl Phenyl Ring-NO2Acts as a strong electron-withdrawing group, potentially enhancing binding affinity.Analgesic, Anti-inflammatory rsc.org
Benzimidazole (B57391) N-1 Position-CH3, -C3H7Improves lipophilicity, potentially increasing cell penetration.Antiparasitic, Antiproliferative nih.govrsc.org
Benzimidazole Core (Position 5/6)-NO2Can enhance anthelmintic activity.Anthelmintic rsc.org

Exploration of Multi-Targeting Therapeutic Approaches

A significant trend in drug discovery is the development of single chemical entities that can modulate multiple biological targets, a strategy known as multi-target-directed ligand design. nih.govacs.org This approach is particularly relevant for complex diseases like cancer, where multiple pathways are dysregulated, and for combating drug resistance in infectious diseases. Benzimidazole derivatives are well-suited for this strategy due to their broad bioactivity. acs.org

Future research should focus on designing 2-phenethyl-1H-benzimidazole analogues that possess a dual or even triple mode of action. For example, by hybridizing the core scaffold with other pharmacologically active moieties, it may be possible to create compounds with combined anticancer and antimicrobial properties. nih.govnih.gov This is particularly advantageous for cancer patients who are often immunocompromised and susceptible to secondary infections. nih.gov Research has shown that N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives can exhibit antiproliferative, antibacterial, and antifungal activities simultaneously. nih.govacs.org The design process involves creating hybrid molecules that retain the necessary structural features to interact with distinct targets, such as bacterial enzymes and cancer-related kinases. nih.gov

Integration of Advanced Computational Modeling for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. mdpi.comresearchgate.net For 2-phenethyl-1H-benzimidazole, these techniques can provide deep insights into its mechanism of action and guide the optimization of lead compounds.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and estimate the strength of the interaction. nih.govrsc.org It can be used to screen virtual libraries of 2-phenethyl-1H-benzimidazole analogues against specific biological targets to identify the most promising candidates for synthesis.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model derived from a known active compound can be used to search for new, structurally diverse molecules with the potential for similar activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the interaction and revealing key conformational changes. mdpi.comnih.govrsc.org This can help refine the design of analogues to achieve more stable and prolonged binding to the target.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.comnih.gov

The Compound Optimization Monitor (COMO) is an example of a computational program that aids in decision-making during lead optimization by evaluating chemical saturation and SAR progression. nih.gov Integrating these computational tools can significantly reduce the time and resources required for hit-to-lead optimization. rsc.orgnih.gov

Table 2: Computational Tools in Lead Optimization

Computational MethodApplication in Drug DesignPrimary Output
Molecular DockingPredicts binding conformation and affinity of a ligand to a target protein.Binding score, interaction map. rsc.org
Pharmacophore ModelingIdentifies key chemical features required for biological activity.3D model of essential interactions. mdpi.com
Molecular Dynamics (MD)Simulates the movement of atoms and molecules to assess complex stability.Trajectory files, stability metrics (RMSD, RMSF). nih.gov
ADMET PredictionPredicts pharmacokinetic and toxicity properties of a compound.Predicted values for absorption, toxicity, etc. nih.gov

Development of Advanced In Vitro and In Vivo Pharmacological Models

To accurately assess the therapeutic potential of novel 2-phenethyl-1H-benzimidazole analogues, it is crucial to employ advanced and clinically relevant pharmacological models. While initial screening can be performed using standard cell lines and biochemical assays, more sophisticated models are needed to predict in vivo efficacy.

Future research should incorporate:

In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): These models more closely mimic the three-dimensional architecture and microenvironment of natural tissues compared to traditional 2D cell cultures, providing a more accurate assessment of a compound's anti-cancer activity.

Co-culture Systems: To study the effect of compounds on the tumor microenvironment, cancer cells can be co-cultured with other cell types like fibroblasts, immune cells, and endothelial cells.

Disease-Specific Cell Lines: Utilizing a diverse panel of cancer cell lines (e.g., lung, cervical, kidney) allows for the evaluation of the compound's spectrum of activity and potential for targeted therapy. acu.edu.in

In Vivo Models:

Xenograft Models: Implanting human tumor cells into immunocompromised mice is a standard method for evaluating anti-cancer efficacy in vivo.

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is directly implanted into mice, better retain the heterogeneity and genetic characteristics of the original human tumor, offering higher predictive value for clinical outcomes.

Disease-Specific Animal Models: For indications like inflammation, models such as the carrageenan-induced paw edema model in rats are used to evaluate the anti-inflammatory potential of synthesized compounds in vivo. acu.edu.in

These advanced models provide a more rigorous preclinical evaluation, facilitating the selection of the most promising candidates for further development and eventual clinical translation. nih.govacu.edu.in

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer :
  • Detailed reaction logs : Document exact solvent grades, humidity, and stirring speeds .
  • Open-source data : Share crystallographic CIF files via repositories like the Cambridge Structural Database .
  • Collaborative validation : Reproduce key steps in independent labs using standardized reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.